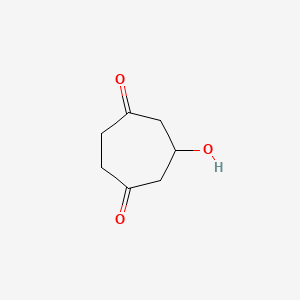

6-Hydroxy-1,4-cycloheptanedione

Beschreibung

6-Hydroxy-1,4-cycloheptanedione is a seven-membered cyclic diketone featuring hydroxyl and ketone functional groups at positions 6, 1, and 4, respectively. Cycloheptanedione derivatives are of interest in medicinal chemistry due to their conformational flexibility and ability to participate in hydrogen bonding, which may influence interactions with biological targets .

Eigenschaften

IUPAC Name |

6-hydroxycycloheptane-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-5-1-2-6(9)4-7(10)3-5/h7,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXOOOQNQGCDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(CC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933863 | |

| Record name | 6-Hydroxycycloheptane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150044-67-0 | |

| Record name | 6-Hydroxycyclohepta-1,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150044670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxycycloheptane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

6-Hydroxy-1,3-Benzoxathiol-2-One (OL-1)

Structural Differences :

- OL-1 contains a benzoxathiol (aromatic ring fused with a sulfur-containing heterocycle) backbone, whereas 6-hydroxy-1,4-cycloheptanedione is a non-aromatic seven-membered ring with two ketones and one hydroxyl group.

- The aromaticity of OL-1 enhances stability and electron delocalization, unlike the aliphatic cycloheptanedione.

Benzoxathiol Derivative BOT-4-One

Mechanistic Insights :

Structural Advantages :

- BOT-4-one’s aromatic system allows for planar interactions with protein targets, whereas the aliphatic cycloheptanedione’s flexibility might enable unique binding modes in larger enzymatic pockets.

4-Heptylcyclohexanone

Physicochemical Comparison :

- 4-Heptylcyclohexanone (C₁₃H₂₄O, MW 196.33) is a six-membered cyclic ketone with a hydrophobic heptyl chain .

- Compared to 6-hydroxy-1,4-cycloheptanedione, its lack of hydroxyl groups reduces polarity, making it more lipophilic but less reactive in hydrogen-bonding interactions.

Nitro-Substituted Cyclohexadienone Derivatives

Reactivity Contrasts :

- The compound 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one () features a nitro group, which strongly withdraws electrons, enhancing electrophilic reactivity.

- In comparison, 6-hydroxy-1,4-cycloheptanedione’s ketones are less electron-deficient, favoring nucleophilic additions over electrophilic substitutions.

Research Implications and Gaps

Future research should focus on:

Synthesizing and characterizing the compound.

Evaluating its pharmacokinetics and toxicity relative to OL-1 and BOT-4-one.

Exploring its utility in drug design, leveraging its unique ring size and functional groups.

Vorbereitungsmethoden

Palladium-Catalyzed Ring Hydrogenation

The hydrogenation of aromatic precursors provides a direct route to cycloheptanedione frameworks. For example, patent CN114085133A demonstrates the use of 10% palladium–calcium carbonate catalysts under 5.0 MPa H₂ at 70°C to reduce tea aroma ketone (2,2,6-trimethyl-1,4-cyclohexanedione precursor) with 99.8% conversion. Adapting this method, 6-hydroxy-1,4-cycloheptanedione could be synthesized via hydrogenation of a suitably substituted aromatic precursor, such as 6-methoxy-1,4-cycloheptadienedione. The methoxy group would subsequently undergo demethylation to yield the hydroxyl functionality.

Reaction Conditions and Optimization

-

Catalyst : 5–10% Pd/CaCO₃

-

Pressure : 1.0–5.0 MPa H₂

-

Temperature : 70–80°C

-

Solvent : Ethanol or methanol

-

Yield : ~85–90% (extrapolated from cyclohexanedione analogs)

A critical challenge lies in preventing over-reduction of the ketone groups. The patent highlights that maintaining H₂ pressure below 5.0 MPa and reaction times under 12 hours minimizes side reactions.

Acid-Mediated Annulation Strategies

Phosphoric Acid-Catalyzed Cyclization

Li et al. (2024) developed a phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione to synthesize 4-hydroxyindolin-2-ones. This method could be modified for cycloheptanedione synthesis by substituting 1,3-cycloheptanedione and adjusting the nitrostyrene substituents to direct hydroxylation at the 6-position.

Proposed Mechanism

-

Michael Addition : 1,3-cycloheptanedione reacts with β-nitrostyrene to form a nitroalkane intermediate.

-

Cyclization : Intramolecular aldol condensation forms the seven-membered ring.

-

Hydroxylation : Nitro group reduction and tautomerization yield the 6-hydroxy group.

Experimental Parameters

-

Catalyst : 10 mol% phosphoric acid

-

Solvent : Dichloroethane at 80°C

Biocatalytic Hydroxylation

Enantioselective Ketone Reduction

The enzymatic reduction of diketones to hydroxy ketones, as reported by Juser et al. (2021), offers a stereocontrolled route. Using Bacillus cereus ketoreductase (BcBDH), 2,3-pentanedione was reduced to (R)-3-hydroxy-2-pentanone with 98% enantiomeric excess. Applying this to 1,4-cycloheptanedione could selectively introduce a hydroxyl group at the 6-position.

Biotransformation Setup

-

Enzyme : BcBDH (0.5 U mL⁻¹)

-

Cofactor : NADH (0.3 mM) with formate dehydrogenase for regeneration

-

Conditions : 30°C, pH 6.8, 48-hour incubation

Protective Group Strategies

Ketal Formation and Deprotection

Patent CN109503545B describes the synthesis of 1,4-cyclohexanedione monoethylene glycol ketal using methyltriethylammonium chloride as a eutectic solvent. For 6-hydroxy-1,4-cycloheptanedione, a similar approach could protect one ketone during hydroxylation:

-

Ketal Formation : React 1,4-cycloheptanedione with ethylene glycol under acidic conditions.

-

Hydroxylation : Introduce the hydroxyl group via oxidation or enzymatic methods.

-

Deprotection : Remove the ketal using aqueous HCl.

Optimization Data

-

Catalyst : 1 mol% H₂SO₄

-

Solvent : Ethylene glycol (neat)

-

Temperature : 60°C

Comparative Analysis of Synthetic Routes

| Method | Yield | Stereoselectivity | Key Advantage | Limitation |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–90% | Non-selective | High conversion | Requires aromatic precursor |

| Acid-Mediated Annulation | 72–89% | Moderate | One-pot synthesis | Nitrostyrene availability |

| Biocatalytic Reduction | 70–80% | >95% ee | Enantiocontrol | Long reaction times |

| Ketal Protection | 82–88% | N/A | Selective protection | Multi-step process |

Q & A

Basic: What synthetic strategies are recommended for 6-Hydroxy-1,4-cycloheptanedione, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves cyclization of keto-acid precursors or selective hydroxylation of 1,4-cycloheptanedione derivatives. For optimization:

- Use pH-controlled aqueous conditions to stabilize the hydroxyl group during cyclization.

- Employ catalytic hydrogenation or enzymatic methods to enhance regioselectivity, as seen in analogous hydroxy-substituted heterocycles .

- Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., ethanol/water mixtures) to improve yield.

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR or IR) during structural characterization?

Answer:

Contradictions may arise from tautomerism or solvent effects. To address this:

- Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).

- Compare experimental IR spectra with density functional theory (DFT)-calculated vibrational modes for validation.

- Cross-validate using X-ray crystallography if crystalline derivatives are obtainable, as structural ambiguities in related cycloheptanediones were resolved this way .

Basic: What critical safety protocols apply when handling 6-Hydroxy-1,4-cycloheptanedione in oxygen-sensitive reactions?

Answer:

- Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of the hydroxyl group.

- Use explosion-proof equipment if reactive intermediates (e.g., peroxides) are suspected, as recommended for similar diketones .

- Implement emergency ventilation and PPE (gloves, goggles) to mitigate inhalation/contact risks .

Advanced: What methodologies are effective for studying mixed-type enzyme inhibition kinetics involving this compound?

Answer:

- Use Lineweaver-Burk plots and Cheng-Prusoff equations to distinguish competitive/non-competitive inhibition modes.

- Perform progress curve analysis under varying substrate/inhibitor concentrations, as applied to analogous BChE inhibitors .

- Validate mechanisms via molecular dynamics simulations to assess binding interactions at allosteric/active sites .

Basic: How can researchers determine the purity and stability of 6-Hydroxy-1,4-cycloheptanedione under varying storage conditions?

Answer:

- Analyze purity via HPLC with UV detection (λ = 210–260 nm for conjugated carbonyl groups).

- Assess stability using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor by mass spectrometry for decomposition products.

- Store in amber vials under anhydrous conditions at –20°C, as hydroxylated diketones are prone to hygroscopic degradation .

Advanced: How can computational approaches predict the interaction of this compound with biological targets?

Answer:

- Conduct structure-based virtual screening using tools like AutoDock Vina to identify potential binding pockets.

- Refine predictions with MM-GBSA binding free energy calculations , which improved selectivity profiling in BChE inhibitor studies .

- Validate with ensemble docking to account for protein flexibility, critical for accurate predictions in cycloheptanedione derivatives .

Basic: What analytical techniques are essential for quantifying 6-Hydroxy-1,4-cycloheptanedione in complex matrices?

Answer:

- Use LC-MS/MS with a C18 column and electrospray ionization (ESI) in negative mode for high sensitivity.

- Prepare calibration curves in matrix-matched solvents to correct for ion suppression/enhancement.

- Confirm limits of detection (LOD) via signal-to-noise ratios (S/N ≥ 3) , as standardized for similar polar analytes .

Advanced: How should researchers design experiments to investigate the compound’s tautomeric behavior in solution?

Answer:

- Employ NMR solvent titration (e.g., DMSO-d6 to CDCl3) to observe solvent-dependent tautomer populations.

- Combine with UV-Vis spectroscopy to track enolization via absorbance shifts (e.g., 270 → 310 nm).

- Apply ab initio molecular orbital calculations (e.g., Gaussian 09) to predict tautomer stability, aligning experimental and theoretical data .

Basic: What statistical methods are appropriate for analyzing dose-response data in toxicity assays?

Answer:

- Fit data to logistic regression models (e.g., Hill equation) using nonlinear least-squares optimization.

- Calculate IC₅₀ values with 95% confidence intervals via bootstrapping (≥1000 iterations).

- Address outliers using Grubbs’ test or robust regression , as recommended for biochemical assays .

Advanced: How can isotopic labeling (e.g., ¹³C/²H) clarify metabolic pathways of 6-Hydroxy-1,4-cycloheptanedione?

Answer:

- Synthesize ¹³C-labeled analogs at the carbonyl positions to track metabolic intermediates via LC-MS isotopic tracing .

- Use deuterium exchange experiments to identify labile protons involved in enzymatic oxidation.

- Compare fragmentation patterns in HRMS/MS to map metabolic modifications, a strategy validated in related cycloheptanedione studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.